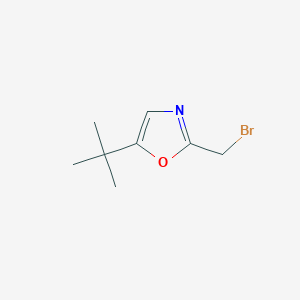
4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane, also known as bromomethylpropynyloxane or BMPO, is an organic compound with a unique structure and properties. It is a colorless liquid with a sweet odor and a boiling point of 68-69 °C. BMPO is used in a variety of scientific research applications, including synthesis, analytical chemistry, and as a reagent in organic synthesis.
Mecanismo De Acción
BMPO is a reactive compound, and its reactivity is due to its bromine atom. The bromine atom is highly reactive and can form covalent bonds with other molecules. The bromine atom can also act as a nucleophile, allowing it to react with other molecules, such as alkynes, to form new compounds.
Biochemical and Physiological Effects
BMPO has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic, and can cause irritation to the eyes and skin. It is also known to be a neurotoxin, and can cause neurological damage in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPO has several advantages for use in laboratory experiments. It is a stable compound, and can be stored for extended periods of time without degradation. It is also easy to handle, as it is a liquid at room temperature. However, BMPO is toxic, and should be handled with care. It should not be inhaled, and should be stored in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for research involving BMPO. One potential direction is to explore its use in the synthesis of polymers, as it is a good source of bromine. Another potential direction is to explore its use in the synthesis of heterocyclic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of BMPO. Finally, further research could be conducted to explore the potential applications of BMPO in analytical chemistry and drug development.
Métodos De Síntesis
BMPO can be synthesized from the reaction of 2-bromo-2-methylpropane and propynyl bromide in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic and can be monitored by gas chromatography. The reaction is usually carried out at temperatures between 0 and 10°C.
Aplicaciones Científicas De Investigación
BMPO has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as it is a good source of bromine and can be easily manipulated to form various compounds. It is also used in analytical chemistry to determine the structure of organic molecules. BMPO has also been used in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of the alcohol group, the bromination of the alkene, and the deprotection of the alcohol group.", "Starting Materials": [ "4-hydroxy-4-(prop-2-yn-1-yl)oxane", "hydrochloric acid", "sodium bicarbonate", "sodium bromide", "sulfuric acid", "acetone" ], "Reaction": [ "Step 1: Protect the alcohol group by reacting 4-hydroxy-4-(prop-2-yn-1-yl)oxane with hydrochloric acid and sodium bicarbonate to form the corresponding acetate ester.", "Step 2: Brominate the alkene by reacting the acetate ester with sodium bromide and sulfuric acid to form the corresponding bromoacetate ester.", "Step 3: Deprotect the alcohol group by reacting the bromoacetate ester with sodium bicarbonate and acetone to form the final product, 4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane." ] } | |
Número CAS |
2763755-62-8 |
Nombre del producto |
4-(bromomethyl)-4-(prop-2-yn-1-yl)oxane |
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



